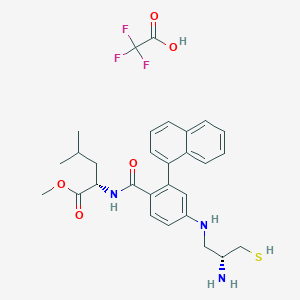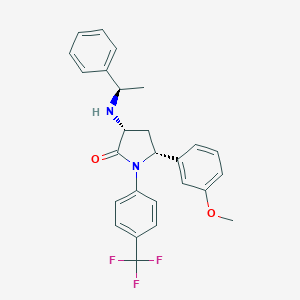
MePPEP
Descripción general
Descripción
MePPEP is a PET ligand for CB1 receptors . It has such high uptake in the human brain that it can be imaged for 210 minutes and receptor density can be quantified as distribution volume (VT) using the gold standard of compartmental modeling .
Synthesis Analysis
MePPEP was synthesized via ring-opening polymerization (ROP) of N-carboxyanhydrides (NCA) . These oligomers were further initiated under ultraviolet (UV) irradiation by a polydopamine (pDA) layer which is attachable to the surface of virtually all materials .Molecular Structure Analysis
The structure of MePPEP and its analogs were studied . Several promising analogs were evaluated in the monkey brain and the 18 F-di-deutero fluoromethoxy analog (18 F-FMPEP- d2) was chosen to evaluate further in the human brain .Chemical Reactions Analysis
The oligomers of MePPEP were initiated under UV irradiation by a pDA layer . This process generated a polymer brush coating, which comprised cationic antimicrobial polypeptides (MePpep) and antifouling polysarcosine (MePsar) .Physical And Chemical Properties Analysis
MePPEP has high CB1 affinity but also moderately high lipophilicity . It has high brain uptake, high specific signal to CB1 receptors, and adequately fast washout from the brain that allows quantification with 11C .Aplicaciones Científicas De Investigación
1. Positron Emission Tomography (PET) Imaging in Neuroscience
MePPEP, specifically [11C]MePPEP, is a high-affinity, CB1 receptor-selective, inverse agonist used in positron emission tomography (PET) imaging. Studies have explored its ability to quantify CB1 receptors in the human brain, comparing distribution volume calculated with compartmental modeling to simple measures of brain uptake. It's shown potential for within-subject studies, such as measuring receptor occupancy by medications (Terry et al., 2009).
2. Assessment of Cannabinoid CB1 Receptors
Research on [11C]MePPEP in rodent brains has assessed its selectivity for CB1 receptors, its susceptibility to transport by P-glycoprotein, and its sensitivity to displacement by agonists. The studies highlight its specificity for CB1 receptors and its potential for quantifying receptor density in rat brains through distribution volume estimations (Terry et al., 2008).
3. Pharmacological Characterization
Pharmacological characterization of MePPEP has demonstrated its effectiveness as a PET ligand for labeling cannabinoid CB1 receptors in vivo. Research using orthologs like [³H]MePPEP has confirmed its high-affinity binding to CB1 receptors across different species, including rats, non-human primates, and humans, highlighting its potential in cannabinoid receptor pharmacology and therapeutic development (Suter et al., 2010).
4. Schizophrenia Research
A study using [³H]MePPEP found increased binding to CB1 receptors in the dorsolateral prefrontal cortex of individuals with schizophrenia compared to controls. This suggests potential applications of MePPEP in understanding the role of CB1 receptors in schizophrenia (Jenko et al., 2012).
5. Development of PET Radioligands
[11C]MePPEP has been assessed for its utility as a PET radioligand to image CB1 receptors in nonhuman primate brains. Its high brain uptake, specific signal to CB1 receptors, and fast washout from the brain demonstrate its potential in neuropsychiatric drug development (Yasuno et al., 2008).
Safety And Hazards
Direcciones Futuras
The promising results of MePPEP in monkey justify studying this radioligand in human subjects . This dual-functional polymer brush coating can be immobilized on the surface of multiple categories of materials through the mussel-inspired pDA coating, and thus should be widely applicable for combating infection in many classes of bio-medical materials .
Propiedades
IUPAC Name |
(3R,5R)-5-(3-methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTDWRQYMMIHHK-UOKFIYJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147419 | |
| Record name | MEPPEP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Meppep | |
CAS RN |
1059188-74-7 | |
| Record name | MEPPEP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059188747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEPPEP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPPEP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JL4MD0N76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)

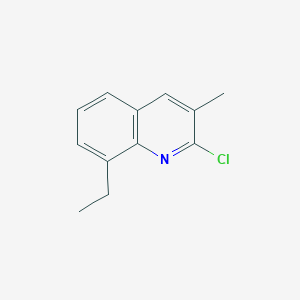
![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
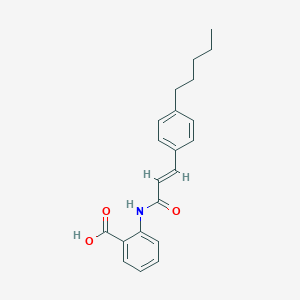
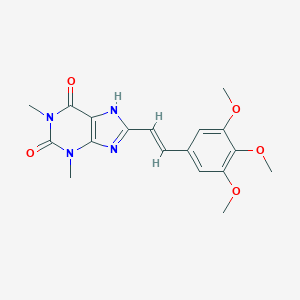
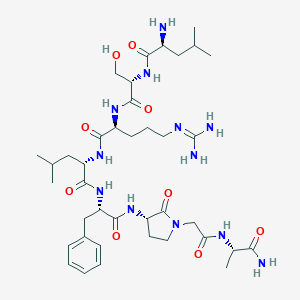
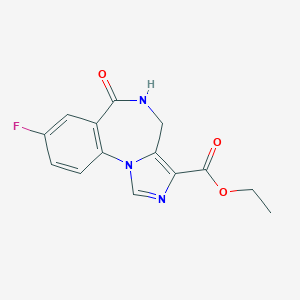
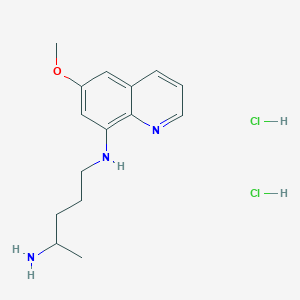
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
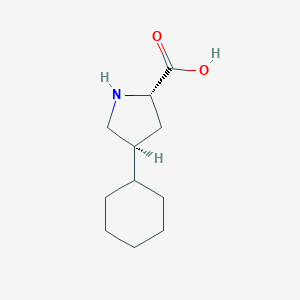
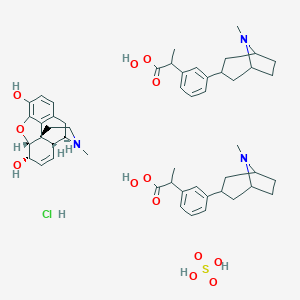
![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
